5-(bromomethyl)-1H-indazole
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Overview
Description
Indazole is a heterocyclic compound consisting of a pyrazole ring fused with a benzene ring . The bromomethyl group (-CH2Br) is a common functional group in organic chemistry, often used in substitution reactions .
Molecular Structure Analysis
The molecular structure of indazole consists of a benzene ring fused with a pyrazole ring . The bromomethyl group would add a -CH2Br group to the 5-position of the indazole .Chemical Reactions Analysis
Bromomethyl compounds are often used in substitution reactions, where the bromine atom is replaced by another atom or group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, bromomethyl compounds are often dense, with a high boiling point due to the presence of the heavy bromine atom .Scientific Research Applications
Biological Experiments
5-(bromomethyl)-1H-indazole is a multifunctional dye that can be used in biological experiments . It helps researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .
Clinical Diagnostics
This compound has applications in clinical diagnostics . The dye properties of 5-(bromomethyl)-1H-indazole can be used to distinguish different types of cells and tissues, which can be crucial in diagnosing various diseases .
Textile Dyeing
5-(bromomethyl)-1H-indazole is also used in traditional fields such as textile dyeing . Its dye properties can be used to color textiles in a variety of shades .
Functional Textile Processing
In emerging fields such as functional textile processing, 5-(bromomethyl)-1H-indazole is used . It can provide textiles with special properties, such as resistance to staining or enhanced durability .
Food Pigments
5-(bromomethyl)-1H-indazole can be used as a food pigment . It can provide food products with a variety of colors, enhancing their visual appeal .
Dye-Sensitized Solar Cells
Another emerging field where 5-(bromomethyl)-1H-indazole finds application is in dye-sensitized solar cells . These are a type of solar cell that uses a dye to absorb sunlight and generate electricity .
Antioxidant Activity
New enones synthesized from 5-hydroxymethylfurfurol (5-HMF) and its derivatives using Wittig reactions of various phosphoranes were observed to affect free-radical oxidation in model systems . In particular, they suppress the generation of reactive oxygen species .
8. Preparation of Optically Active Cyclohexene Antisepsis Agents Bromomethyl acetate, which is similar to 5-(bromomethyl)-1H-indazole, is involved in the preparation of optically active cyclohexene antisepsis agents . It acts as a reagent in samarium diiodide-mediated conversion of ketones and aldehydes to 1,2-diacetates .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(bromomethyl)-1H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-4-6-1-2-8-7(3-6)5-10-11-8/h1-3,5H,4H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVQCRFGLVAFEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CBr)C=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445371 |
Source
|
Record name | 5-(bromomethyl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(bromomethyl)-1H-indazole | |
CAS RN |
496842-04-7 |
Source
|
Record name | 5-(bromomethyl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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